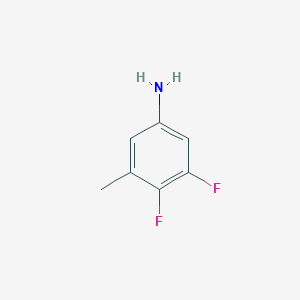

3,4-Difluoro-5-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYXXORXVFRVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505944-46-6 | |

| Record name | 3,4-Difluoro-5-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 3,4-Difluoro-5-methylaniline

An In-depth Technical Guide to 3,4-Difluoro-5-methylaniline

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and biological characteristics, including metabolic stability, lipophilicity, and binding affinity.[1][2] Within the vast toolkit of fluorinated building blocks, substituted anilines represent a particularly valuable class of intermediates.[3]

This guide provides an in-depth technical overview of this compound (CAS No. 1505944-46-6), a specialized aromatic amine.[4][5] As a trifunctional building block, it offers chemists a precisely arranged pattern of electron-withdrawing fluorine atoms, an electron-donating methyl group, and a versatile amino group, enabling complex and targeted synthetic strategies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, synthesis, reactivity, and applications, grounded in established chemical principles.

Section 1: Physicochemical and Structural Properties

The fundamental properties of a chemical entity dictate its behavior in both reactive and biological systems. While extensive experimental data for this compound is not broadly published, its core identifiers are well-established.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1505944-46-6 | [4] |

| Molecular Formula | C₇H₇F₂N | [4] |

| Molecular Weight | 143.13 g/mol | [4] |

| Appearance | Not specified (often a solid or liquid) | N/A |

| Purity (Typical) | ≥97% | [4] |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Solubility | Expected to be soluble in organic solvents | N/A |

Note: The absence of publicly available experimental boiling and melting points is common for specialized, non-commodity chemicals. These values are typically determined on a per-batch basis.

Section 2: Spectral Characterization (Predicted)

Spectroscopic analysis is critical for structure verification. While a definitive spectrum for this compound is not available in public databases, its structure allows for a robust prediction of its key spectral features based on well-understood principles of NMR and IR spectroscopy.[6][7]

¹H NMR:

-

Aromatic Protons (2H): Two signals are expected in the aromatic region (~6.5-7.5 ppm). Due to the fluorine substituents, these protons will exhibit complex splitting patterns (coupling to each other and to adjacent fluorine atoms).

-

Amino Protons (2H): A broad singlet, typically in the range of 3.5-4.5 ppm, corresponding to the -NH₂ group. Its chemical shift can be concentration-dependent and the peak may exchange with D₂O.

-

Methyl Protons (3H): A singlet around 2.0-2.3 ppm. It may show a small long-range coupling to the ortho fluorine atom.

¹³C NMR:

-

Seven distinct carbon signals are expected.

-

The carbons directly bonded to fluorine (C3, C4) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz).

-

Other aromatic carbons will show smaller two- or three-bond C-F couplings (²JCF, ³JCF).

-

The methyl carbon signal will appear upfield (~15-20 ppm).

¹⁹F NMR:

-

Two distinct signals are expected for the non-equivalent fluorine atoms at C3 and C4.[8] These signals will appear as doublets due to ortho F-F coupling and will be further split by coupling to adjacent aromatic protons. The chemical shifts are highly sensitive to the electronic environment.[9]

Section 3: Synthesis and Manufacturing Workflow

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and robust synthetic pathway can be designed based on established organofluorine chemistry methodologies, primarily involving the nitration of a suitable precursor followed by the reduction of the nitro group.[1][10]

Proposed Synthetic Pathway

The most direct approach involves a two-step sequence starting from 1,2-difluoro-3-methylbenzene (3,4-difluorotoluene).

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Generalized)

Step 1: Electrophilic Nitration of 1,2-Difluoro-3-methylbenzene

This reaction introduces a nitro group onto the aromatic ring. The directing effects of the substituents (ortho, para-directing CH₃ and F groups) must be carefully considered to achieve the desired regioselectivity. The position para to the methyl group and ortho to the C-4 fluorine is sterically accessible and electronically activated, making it a likely site for nitration.

-

Reactor Setup: Charge a jacketed glass reactor with concentrated sulfuric acid and cool to 0-5 °C using a circulating chiller.

-

Precursor Addition: Add 1,2-difluoro-3-methylbenzene dropwise to the cooled sulfuric acid with vigorous stirring, maintaining the internal temperature below 10 °C.

-

Nitrating Agent: Prepare a nitrating mixture (fuming nitric acid and concentrated sulfuric acid) and add it slowly to the reaction mixture, ensuring the temperature does not exceed 15 °C. The use of a mixed acid system is a standard and authoritative protocol for aromatic nitration.[11]

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 10-20 °C) for several hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The crude nitro-product will precipitate or form an organic layer. Extract the product with a suitable solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 3,4-Difluoro-5-nitrotoluene can be purified by vacuum distillation or column chromatography.

Step 2: Reduction of 3,4-Difluoro-5-nitrotoluene

The reduction of the nitro group to an amine is a fundamental transformation in aniline synthesis. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

-

Catalyst Slurry: In a hydrogenation vessel (e.g., a Parr shaker), add a catalytic amount of palladium on carbon (5-10% Pd/C) to a solvent such as ethanol or ethyl acetate.

-

Substrate Addition: Add the purified 3,4-Difluoro-5-nitrotoluene to the vessel.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). The reaction is often exothermic and may require cooling.

-

Reaction Monitoring: Shake or stir the mixture at room temperature. Monitor the reaction by observing hydrogen uptake and analyzing aliquots by GC or TLC until the starting material is consumed. This method of reducing nitroarenes is highly efficient and widely documented.

-

Filtration and Isolation: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound. Further purification, if necessary, can be achieved via vacuum distillation or crystallization.

Section 4: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional groups. Understanding these electronic influences is key to predicting its behavior in subsequent synthetic steps.

Caption: Dominant electronic effects influencing the reactivity of the aniline ring.

-

Amino Group (-NH₂): This is a powerful activating, ortho-, para-directing group due to its strong resonance effect (+R). It is the primary site for reactions like acylation, alkylation, and diazotization (leading to Sandmeyer-type reactions).[10]

-

Fluorine Atoms (-F): Fluorine is strongly electronegative and deactivates the ring towards electrophilic substitution via its inductive effect (-I). However, like other halogens, it acts as an ortho-, para-director due to resonance (+R). The net effect is a deactivated ring but with preserved regioselectivity.

-

Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group through a positive inductive effect (+I).

Key Reaction Classes:

-

N-Functionalization: The amine is nucleophilic and will readily react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines.

-

Electrophilic Aromatic Substitution (EAS): The positions ortho to the powerful amino group (C2 and C6) are the most activated and thus the most likely sites for substitution (e.g., halogenation, sulfonation), provided steric hindrance is not prohibitive.

-

Nucleophilic Aromatic Substitution (SNAr): While less common for anilines, the presence of two electron-withdrawing fluorine atoms can potentially activate the ring for SNAr reactions under forcing conditions, particularly if the amino group is first converted to a better leaving group (e.g., via diazotization).

Section 5: Applications in Research and Drug Development

This compound is classified as a "Fluorinated Building Block," indicating its primary role as an intermediate in the synthesis of more complex, high-value molecules.[4] The specific substitution pattern is not arbitrary; it is designed to be incorporated into a final target where this precise arrangement imparts desired properties.

-

Pharmaceuticals: The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[2] This compound is a valuable precursor for active pharmaceutical ingredients (APIs) in areas such as oncology (e.g., kinase inhibitors), antivirals, and CNS disorders. The parent compound, 3,4-difluoroaniline, is a known intermediate for quinolone antibiotics, highlighting the utility of this substitution pattern in bioactive molecules.

-

Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are prevalent in modern agrochemicals, where they can increase potency and modify environmental persistence. This building block could be used in the synthesis of novel herbicides, fungicides, or pesticides.

-

Materials Science: The unique electronic properties conferred by the difluoro-methyl substitution pattern can be exploited in the synthesis of specialty polymers, dyes, or liquid crystals.

Section 6: Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate precautions. The following information is derived from available Safety Data Sheets (SDS).[5]

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation |

| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation |

| Skin Sensitization | GHS07 (Exclamation Mark) | H317: May cause an allergic skin reaction |

| STOT SE 3 | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

- 1. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 2. 2-Fluoro-5-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 3. 1505944-46-6 | this compound - Moldb [moldb.com]

- 4. 1505944-46-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. biophysics.org [biophysics.org]

- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3,4-Difluoro-5-methylaniline in Organic Solvents

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, a thorough understanding of the physicochemical properties of key intermediates is paramount. 3,4-Difluoro-5-methylaniline, a fluorinated aromatic amine, serves as a critical building block in the synthesis of a variety of pharmacologically active molecules and specialized agrochemicals.[1][2] The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] Consequently, the solubility of this compound in various organic solvents is a fundamental parameter that dictates its handling, reaction kinetics, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for solubility determination. By understanding the principles that govern its solubility, scientists can streamline process development, optimize reaction conditions, and ensure the robustness of their synthetic routes.

Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is essential to rationalize its solubility behavior.

Structure and Key Features:

-

Molecular Formula: C₇H₇F₂N[4]

-

Molecular Weight: 143.13 g/mol [4]

-

Structure: The molecule consists of an aniline core substituted with two fluorine atoms at the 3 and 4 positions and a methyl group at the 5 position.

The presence of the amine (-NH₂) group imparts a basic character and the capacity for hydrogen bonding. The two electronegative fluorine atoms create a dipole moment and influence the overall polarity of the molecule. The methyl group is a nonpolar, electron-donating group. The interplay of these functional groups dictates the molecule's interaction with different solvents.

General Solubility Predictions:

Based on the "like dissolves like" principle, it can be inferred that this compound will exhibit favorable solubility in polar aprotic and moderately polar protic solvents that can engage in hydrogen bonding or dipole-dipole interactions.[5] Its solubility in nonpolar solvents is expected to be lower. The amine group can be protonated in acidic media, leading to the formation of a salt which is generally more soluble in polar solvents like water.

Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively published, the following table presents a hypothetical but realistic solubility profile based on its structural features and the general behavior of similar fluorinated anilines. This data should be experimentally verified for any critical application.

| Solvent Class | Solvent | Predicted Solubility (g/L) at 25°C | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 200 | High polarity and ability to accept hydrogen bonds. |

| N,N-Dimethylformamide (DMF) | > 200 | High polarity and ability to accept hydrogen bonds. | |

| Acetonitrile | 50 - 100 | Moderate polarity, can engage in dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | 100 - 150 | Moderate polarity, ether oxygen can act as a hydrogen bond acceptor. | |

| Polar Protic | Methanol | 100 - 200 | Capable of hydrogen bonding with the amine group. |

| Ethanol | 80 - 150 | Capable of hydrogen bonding, slightly less polar than methanol. | |

| Isopropanol | 50 - 100 | Lower polarity and increased steric hindrance compared to methanol and ethanol. | |

| Nonpolar | Toluene | 10 - 30 | Aromatic stacking interactions can contribute to some solubility. |

| Hexane | < 1 | Mismatch in polarity leads to poor solubility. | |

| Chlorinated | Dichloromethane (DCM) | > 150 | Good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and robust technique for determining thermodynamic solubility.[6][7]

Workflow for Solubility Determination

References

Harnessing the Potential of 3,4-Difluoro-5-methylaniline: A Technical Guide to the Synthesis of Novel Bioactive Derivatives

Abstract

The 3,4-difluoro-5-methylaniline scaffold is a privileged starting material in medicinal chemistry, offering a unique combination of electronic properties and substitution patterns that are conducive to the development of potent and selective therapeutic agents. The presence of two fluorine atoms significantly influences the molecule's pKa, lipophilicity, and metabolic stability, while the methyl group provides a key vector for further derivatization. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for elaborating this versatile building block into novel derivatives with a focus on applications in oncology, particularly as kinase inhibitors. This guide eschews a rigid template, instead opting for a logically structured narrative that delves into the causality behind experimental choices, ensuring both scientific integrity and practical applicability. Detailed, step-by-step protocols for key transformations, including pyrazole synthesis, C-N cross-coupling reactions, and amide bond formation, are provided. A special focus is placed on the synthesis of a key intermediate for the MEK inhibitor Trametinib, illustrating the real-world application of these synthetic strategies.

Introduction: The Strategic Importance of the this compound Scaffold

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 3,4-difluoro substitution pattern on an aniline ring, in particular, creates a unique electronic environment. The electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen, influencing its nucleophilicity and the reactivity of the aromatic ring. The additional methyl group at the 5-position provides a handle for further functionalization and can play a crucial role in dictating selectivity for biological targets.

This compound serves as a critical starting material for a variety of complex molecules, most notably in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] The aniline moiety can act as a key hydrogen bond donor or acceptor in the hinge region of kinase active sites, and the substituents on the aniline ring are crucial for achieving potency and selectivity.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 1505944-46-6 | [4] |

| Molecular Formula | C₇H₇F₂N | [5] |

| Molecular Weight | 143.13 g/mol | [5] |

| Appearance | Not specified (typically a solid) | - |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [5] |

| logP | 1.855 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

Core Synthetic Strategies for Derivative Synthesis

This section details the primary synthetic transformations that can be employed to generate a diverse library of novel derivatives from this compound. For each reaction class, the underlying principles are discussed, followed by a detailed, actionable protocol.

Construction of Pyrazole Scaffolds: The Knorr Synthesis and its Variants

Pyrazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6] The Knorr pyrazole synthesis, a classic condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, remains a robust and versatile method for their preparation.[7][8][9] By converting this compound into its corresponding hydrazine, a diverse range of substituted pyrazoles can be accessed.

Conceptual Workflow for Pyrazole Synthesis:

graph Knorr_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Aniline [label="this compound"]; Diazotization [label="Diazotization\n(NaNO2, HCl)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reduction\n(e.g., SnCl2)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrazine [label="3,4-Difluoro-5-methylhydrazine"]; Dicarbonyl [label="1,3-Dicarbonyl\nCompound"]; Cyclocondensation [label="Knorr Cyclocondensation\n(Acid or Base catalyst)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole [label="Substituted Pyrazole Derivative"];

Aniline -> Diazotization; Diazotization -> Reduction; Reduction -> Hydrazine; Hydrazine -> Cyclocondensation; Dicarbonyl -> Cyclocondensation; Cyclocondensation -> Pyrazole; }

Caption: General workflow for Knorr pyrazole synthesis starting from an aniline.Experimental Protocol: Synthesis of a 1-(3,4-Difluoro-5-methylphenyl)-pyrazole Derivative (Adapted from general procedures[8][10])

Step 1: Synthesis of 3,4-Difluoro-5-methylhydrazine hydrochloride

-

Diazotization: To a stirred suspension of this compound (1.0 eq) in concentrated hydrochloric acid (approx. 6 M) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C and add the previously prepared diazonium salt solution dropwise with vigorous stirring.

-

Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The resulting precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield 3,4-Difluoro-5-methylhydrazine hydrochloride.

Step 2: Cyclocondensation with a 1,3-Dicarbonyl Compound (e.g., Acetylacetone)

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-Difluoro-5-methylhydrazine hydrochloride (1.0 eq) and acetylacetone (1.1 eq) in ethanol.

-

Reaction: Add a catalytic amount of glacial acetic acid (e.g., 3 drops) and heat the mixture to reflux for 4-6 hours.[8]

-

Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 1-(3,4-Difluoro-5-methylphenyl)-3,5-dimethyl-1H-pyrazole.

C-N Cross-Coupling Reactions: Buchwald-Hartwig Amination and Ullmann Condensation

The formation of a new carbon-nitrogen bond between an aryl halide and an amine is a cornerstone of modern synthetic chemistry. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful methods to achieve this transformation, enabling the synthesis of diarylamines and N-aryl heterocycles.[11][12] this compound can serve as the amine component in these reactions, coupling with a variety of aryl and heteroaryl halides.

Conceptual Workflow for C-N Cross-Coupling:

graph CN_Coupling { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Aniline [label="this compound"]; ArylHalide [label="Aryl/Heteroaryl Halide"]; Catalyst [label="Pd or Cu Catalyst\n+ Ligand + Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Buchwald-Hartwig or\nUllmann Coupling"]; Product [label="N-Aryl Derivative"];

Aniline -> Coupling; ArylHalide -> Coupling; Catalyst -> Coupling [style=dotted]; Coupling -> Product; }

Caption: General workflow for C-N cross-coupling reactions.Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Aryl Bromide (Adapted from general procedures[13])

-

Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand such as XPhos (3.0 mol%), and sodium tert-butoxide (1.4 eq).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Add the aryl bromide (1.0 eq) and this compound (1.2 eq) followed by anhydrous toluene or dioxane.

-

Reaction: Stir the mixture at 80-110 °C until the starting materials are consumed (monitor by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Experimental Protocol: Ullmann Condensation of this compound with an Aryl Iodide (Adapted from general procedures[12][14])

-

Reaction Setup: In a reaction vial, combine CuI (10 mol%), a ligand such as L-proline (20 mol%), and potassium carbonate (2.0 eq).

-

Reagent Addition: Add the aryl iodide (1.0 eq) and this compound (1.2 eq), followed by DMSO as the solvent.

-

Reaction: Seal the vial and heat the mixture at 90-120 °C for 12-24 hours.

-

Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Amide Bond Formation: A Gateway to Diverse Functionality

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[15] Coupling this compound with a wide array of carboxylic acids provides access to a vast chemical space of novel amides with potential biological activity. Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer high efficiency and low rates of racemization.[16][17]

Conceptual Workflow for Amide Coupling:

graph Amide_Coupling { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Aniline [label="this compound"]; CarboxylicAcid [label="Carboxylic Acid"]; CouplingReagent [label="Coupling Reagent (e.g., HATU)\n+ Base (e.g., DIPEA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Amide Coupling"]; Amide [label="Amide Derivative"];

Aniline -> Coupling; CarboxylicAcid -> Coupling; CouplingReagent -> Coupling [style=dotted]; Coupling -> Amide; }

Caption: General workflow for amide bond formation.Experimental Protocol: HATU-Mediated Amide Coupling (Adapted from general procedures[16][18])

-

Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add this compound (1.2 eq) to the reaction mixture.

-

Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Application Highlight: Synthesis of a Key Intermediate for the MEK Inhibitor Trametinib

Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, approved for the treatment of various cancers, including melanoma. A key structural feature of Trametinib is the N-(2-fluoro-4-iodophenyl)amino moiety. While Trametinib itself is synthesized from 2-fluoro-4-iodoaniline, a similar synthetic strategy can be envisioned starting from this compound to generate novel analogues for structure-activity relationship (SAR) studies. The following section outlines a plausible synthetic route to a key pyridopyrimidinetrione intermediate, adapted from the known synthesis of the Trametinib intermediate.[11][19]

Synthetic Scheme for a Trametinib Analogue Intermediate:

graph Trametinib_Intermediate { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Aniline [label="this compound"]; Isocyanate [label="Formation of\nIsocyanate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; UreaFormation [label="Reaction with\nCyclopropylamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea [label="N-(3,4-Difluoro-5-methylphenyl)\n-N'-cyclopropylurea"]; Pyridinetrione [label="Pyridinetrione\nDerivative"]; Cyclization [label="Cyclocondensation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Pyridopyrimidinetrione\nIntermediate"];

Aniline -> Isocyanate; Isocyanate -> UreaFormation; UreaFormation -> Urea; Urea -> Cyclization; Pyridinetrione -> Cyclization; Cyclization -> Intermediate; }

Caption: Proposed synthesis of a key pyridopyrimidinetrione intermediate.Experimental Protocol: Synthesis of a Trametinib Analogue Intermediate (Adapted from[11][19])

Step 1: Synthesis of N-(3,4-Difluoro-5-methylphenyl)-N'-cyclopropylurea

-

Isocyanate Formation: Treat a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base (e.g., triethylamine) at 0 °C to room temperature to form the corresponding isocyanate. Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Urea Formation: To the in situ generated isocyanate, add cyclopropylamine (1.1 eq) and stir at room temperature until the reaction is complete. The product can be isolated by filtration if it precipitates or by standard aqueous work-up and purification.

Step 2: Synthesis of the Pyridinetrione Core

-

This step involves the cyclization of malonic acid mono-formamide monoethyl ester and methylmalonic acid to form a pyridinetrione compound, which is used crude in the next step.[11]

Step 3: Cyclocondensation to form the Pyridopyrimidinetrione Intermediate

-

Reaction Setup: To a solution of N-(3,4-Difluoro-5-methylphenyl)-N'-cyclopropylurea (1.0 eq) in anhydrous THF at 0 °C, add sodium ethoxide (3.0 eq) portionwise.

-

Addition of Pyridinetrione: Warm the mixture to room temperature and then add a solution of the crude pyridinetrione from the previous step in THF.

-

Reaction and Work-up: Heat the reaction mixture at 60 °C for 8 hours. After cooling, adjust the pH to 2-3 with concentrated hydrochloric acid. Concentrate the mixture to obtain a viscous solid.

-

Purification: Add dichloromethane and wash with water. Dry the organic layer, concentrate, and recrystallize the residue from acetone to yield the desired 3-cyclopropyl-1-(3,4-difluoro-5-methylphenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of novel bioactive molecules. This guide has provided a detailed overview of several key synthetic strategies, including pyrazole synthesis, C-N cross-coupling reactions, and amide bond formation, complete with actionable experimental protocols. The highlighted synthesis of a key intermediate for a Trametinib analogue underscores the relevance of this scaffold in the development of targeted cancer therapeutics.

The methodologies presented herein provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. Future work could focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of other synthetic transformations, such as C-H activation, could further expand the utility of this promising scaffold in the ongoing quest for new and effective medicines.

References

- 1. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1505944-46-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. chemscene.com [chemscene.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Knorr Pyrazole Synthesis [drugfuture.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. jk-sci.com [jk-sci.com]

- 10. youtube.com [youtube.com]

- 11. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 18. Amide Synthesis [fishersci.co.uk]

- 19. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the Reactivity of the 3,4-Difluoro-5-methylaniline Core: A Versatile Scaffold in Drug Discovery

Introduction: Understanding the Core's Potential

The aniline scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents, from pioneering sulfa drugs to contemporary targeted kinase inhibitors.[1][2] Its synthetic versatility and ability to engage in crucial hydrogen bonding interactions make it a privileged structure in drug design. However, the aniline motif is not without its challenges; it is a well-known "structural alert" due to its propensity for metabolic bioactivation into reactive, potentially toxic quinone-imine species.[3][4]

This guide focuses on a specifically substituted aniline, 3,4-Difluoro-5-methylaniline , a building block of increasing interest. Its unique substitution pattern—a powerful activating amino group, a moderately activating methyl group, and two strongly deactivating fluorine atoms—creates a complex and nuanced reactivity profile. Understanding how to selectively manipulate this core is paramount for its effective use in drug development programs.

The Strategic Role of Fluorine in Medicinal Chemistry

The deliberate incorporation of fluorine is a key strategy in modern drug design.[5] Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's properties without adding significant steric bulk.[6] Strategic fluorination can enhance metabolic stability by blocking sites of oxidation, modulate the pKa of nearby functional groups to improve bioavailability, and increase binding affinity to target proteins through unique electronic interactions.[7][8][9] In this compound, the two fluorine atoms are not merely passive spectators; they are critical modulators of the aniline core's reactivity and physicochemical properties.

Structural Analysis: A Confluence of Electronic Effects

The reactivity of the this compound ring is governed by the interplay of the electronic effects of its three substituents.

-

Amino Group (-NH₂): This is the most powerful group on the ring. It is a strong activator and an ortho, para-director due to the donation of its nitrogen lone pair into the aromatic π-system via resonance.[10][11]

-

Fluorine Atoms (-F): Halogens present a dualistic nature. They are deactivating via a strong electron-withdrawing inductive effect but are ortho, para-directing due to a weaker electron-donating resonance effect from their lone pairs.[12] The two adjacent fluorine atoms in this molecule exert a potent deactivating inductive pull on the ring.

-

Methyl Group (-CH₃): This is a weak activating group and an ortho, para-director through inductive electron donation and hyperconjugation.[13]

The combined influence of these groups makes the aniline core less nucleophilic than aniline or toluidine, yet primes it for specific, regioselective transformations.

References

- 1. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 9. inhancetechnologies.com [inhancetechnologies.com]

- 10. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

The Strategic Deployment of 3,4-Difluoro-5-methylaniline in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Fluorine Advantage in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, small steric footprint, and ability to modulate key physicochemical parameters have empowered researchers to fine-tune the efficacy, selectivity, and pharmacokinetic profiles of therapeutic agents.[3][4] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's ionization state and, consequently, its absorption and distribution.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering molecules more resistant to metabolic degradation and thereby extending their in vivo half-life.[6] This guide focuses on a specific, yet increasingly important, fluorinated building block: 3,4-Difluoro-5-methylaniline . We will explore its synthesis, properties, and, most critically, its potential applications as a key pharmacophore in the design of next-generation therapeutics.

The this compound Scaffold: Synthesis and Physicochemical Landscape

The this compound moiety offers a unique combination of electronic and steric features. The vicinal difluoro substitution pattern creates a distinct electronic environment on the aniline ring, influencing its nucleophilicity and the acidity of the amine protons. The methyl group at the 5-position provides a subtle yet significant steric and lipophilic contribution.

Synthetic Accessibility

The synthesis of this compound and its derivatives is accessible through various established synthetic routes. A common strategy involves the nitration of a corresponding difluoro-toluene precursor followed by reduction of the nitro group to the aniline.

Experimental Protocol: Synthesis of this compound

A representative synthetic pathway is outlined below. This multi-step process leverages common laboratory transformations.

References

- 1. MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Foreword: The Analytical Imperative for Novel Building Blocks

An In-depth Technical Guide to the Structural Analysis of 3,4-Difluoro-5-methylaniline

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. The strategic introduction of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound (CAS: 1505944-46-6), a substituted aniline, represents a key building block in the synthesis of complex chemical entities.[1] Its precise molecular structure is the bedrock upon which its utility is built. An error in the substitution pattern, the presence of isomers, or residual impurities can derail a multi-stage synthesis, compromise biological data, and lead to significant financial and temporal losses.

This guide eschews a generic, templated approach. Instead, it presents a holistic, field-proven methodology for the comprehensive structural elucidation of this compound. We will proceed from foundational property assessment to a multi-pronged spectroscopic investigation, detailing not just the how but the critical why behind each analytical choice. This document is designed for the discerning researcher and drug development professional who understands that rigorous, unambiguous structural verification is non-negotiable.

Part 1: Foundational Characterization and Safety Protocol

Before any advanced analysis, establishing the fundamental properties and safe handling procedures is a prerequisite. This not only ensures the integrity of the analytical data but also the safety of the operator.

Physicochemical and Safety Data

This compound is a compound that demands respectful handling. Its hazard profile necessitates specific precautions to be taken in a laboratory setting.[2]

| Property | Value | Source |

| Molecular Formula | C₇H₇F₂N | [1] |

| Molecular Weight | 143.13 g/mol | [1] |

| CAS Number | 1505944-46-6 | [1] |

| Typical Purity | ≥97% | [1] |

| Hazard Classifications | Acute Toxicity (Oral), Skin Irritant, Eye Irritant, STOT SE 3 (Respiratory) | [2] |

Mandatory Laboratory Handling Protocol

Trustworthiness in science begins with safety. The following protocol is a self-validating system for handling this compound.

-

Engineering Controls : All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[3] Ensure eyewash stations and safety showers are immediately accessible.[3]

-

Personal Protective Equipment (PPE) :

-

Gloves : Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection : Use chemical safety goggles and a face shield.[2]

-

Lab Coat : A flame-resistant lab coat is required.

-

-

Handling : Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory area.[2]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and acids.[3]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Part 2: The Spectroscopic Triad for Unambiguous Structure Elucidation

No single technique can definitively confirm a structure. We rely on an integrated approach, where data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy are woven together to create an unassailable structural proof.

Caption: Integrated workflow for structural verification.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience : MS is our first analytical checkpoint. Its primary role is to provide a high-precision molecular weight, thereby confirming the elemental formula. We employ Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) as it provides both separation from potential volatile impurities and a reproducible fragmentation pattern that serves as a molecular fingerprint.

Expected Data & Interpretation :

-

Molecular Ion (M⁺) : The most critical piece of data is the molecular ion peak. For C₇H₇F₂N, the expected exact mass is 143.0547. A high-resolution mass spectrometer should observe this peak, confirming the elemental composition.

-

Fragmentation Pattern : While complex, aniline derivatives often exhibit characteristic fragmentation. We would anticipate observing fragments corresponding to the loss of a methyl radical ([M-15]⁺) or other cleavages indicative of the aniline core.

Step-by-Step Protocol for GC-MS Analysis :

-

Sample Preparation : Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument Setup : Use a standard non-polar GC column (e.g., DB-5ms). Set a temperature program that starts at ~50°C and ramps to ~250°C to ensure elution of the analyte.

-

Injection : Inject 1 µL of the prepared sample into the GC inlet.

-

MS Acquisition : Set the mass spectrometer to scan a range of m/z 40-400 in EI mode.

-

Data Analysis : Identify the peak corresponding to this compound in the chromatogram. Analyze the mass spectrum of this peak, confirming the molecular ion and evaluating the fragmentation pattern against known databases or theoretical fragmentation.[5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience : IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups. Its power lies in identifying the molecular vibrations characteristic of specific bonds. For this molecule, we are specifically looking for the N-H bonds of the primary amine, the aromatic C=C and C-H bonds, the aliphatic C-H bonds of the methyl group, and the crucial C-F bonds.

Expected Data & Interpretation : The following table summarizes the key vibrational modes we expect to observe. The presence of all these bands provides strong, corroborating evidence for the proposed structure.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Insight |

| N-H Stretch (Amine) | 3350 - 3500 (two bands) | Primary amines exhibit two distinct stretching bands (symmetric and asymmetric), a hallmark signature.[6] |

| Aromatic C-H Stretch | 3000 - 3100 | Confirms the presence of the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 2980 | Confirms the presence of the methyl group. |

| Aromatic C=C Stretch | 1500 - 1620 | Multiple sharp bands are characteristic of the aromatic ring. |

| C-F Stretch | 1100 - 1300 | Strong, intense absorptions in this region are a clear indicator of the fluorinated benzene ring.[7] |

Step-by-Step Protocol for ATR-FTIR Analysis :

-

Background Scan : With the Attenuated Total Reflectance (ATR) crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure : Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Acquisition : Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Processing : Perform an automatic baseline correction and ATR correction on the resulting spectrum. Label the significant peaks corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience : If MS confirms the mass and IR confirms the functional groups, NMR provides the final, unambiguous proof by mapping the precise connectivity of the atoms. For a molecule like this compound, a suite of NMR experiments (¹H, ¹³C, and even ¹⁹F) is essential. The causality is clear: the chemical shift of each nucleus is exquisitely sensitive to its electronic environment, and spin-spin coupling reveals which atoms are neighbors. The presence of fluorine adds a layer of complexity and diagnostic power, as both ¹H and ¹³C nuclei will couple to the nearby fluorine atoms.

References

- 1. 1505944-46-6 | this compound - Moldb [moldb.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2-Fluoro-5-methylaniline [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. The spectroscopic and quantum chemical studies of 3,4-difluoroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,4-Difluoro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-5-methylaniline is a substituted aniline derivative that serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both fluorine atoms and a methyl group, imparts specific electronic and steric properties that are highly sought after in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. However, as with many aniline derivatives, particularly halogenated ones, a thorough understanding and strict adherence to safety and handling protocols are paramount to mitigate potential risks to laboratory personnel. This guide provides a comprehensive overview of the known hazards, necessary precautions, and emergency procedures for the safe handling of this compound in a research and development setting.

Hazard Identification and Classification

Based on available safety data, this compound is classified as a hazardous substance.[1] It is crucial to recognize and understand these classifications to implement appropriate safety measures.

GHS Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]

Pictogram:

Signal Word: Warning[1]

While no specific toxicological data for this compound is readily available, the general toxicological profile of anilines and their derivatives should be considered.[1] Aniline itself is known to be toxic and can be absorbed through the skin, by inhalation, or by ingestion.[2][3][4] A primary concern with aniline exposure is the development of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure to this compound.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and the setup of reactions, must be conducted in a certified chemical fume hood with adequate ventilation.[4][5][6] The fume hood serves as the primary barrier to prevent the inhalation of any dust or vapors.

-

Ventilation: Ensure that the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[3][6]

-

Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of where the chemical is being handled.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Item | Specifications |

| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[5][7] Always inspect gloves for any signs of degradation before use and replace them immediately if compromised. Double gloving is advisable for extended operations or when handling larger quantities.[5] |

| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that provide a complete seal around the eyes are required.[8][9] A face shield should be worn in conjunction with goggles, especially when there is a heightened risk of splashing.[5] |

| Body Protection | Laboratory coat and chemical-resistant apron | A flame-retardant lab coat should be worn and fully buttoned.[5] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5] |

| Respiratory Protection | Respirator | All handling should be performed in a chemical fume hood to avoid vapor inhalation.[5] In the event of a spill or if a fume hood is not available, a full-face respirator with organic vapor cartridges is necessary.[5][6] |

| Foot Protection | Closed-toe shoes | Chemical-resistant, closed-toe shoes must be worn at all times in the laboratory.[5] |

Safe Handling and Storage Procedures

A systematic and meticulous approach to handling and storage is critical for maintaining a safe laboratory environment.

Handling

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

-

Preparation:

-

Conduct a thorough risk assessment for the specific experimental procedure.[5]

-

Ensure the chemical fume hood is functioning correctly.[5]

-

Verify the location and functionality of the nearest safety shower and eyewash station.[5]

-

Have a spill kit appropriate for organic amines readily available.[5]

-

Don all required personal protective equipment before entering the designated handling area.[5]

-

-

Handling:

-

Handle the compound exclusively within a chemical fume hood.[1]

-

When weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the dispersal of dust.

-

Use a spatula or other appropriate tools for transferring the solid to minimize the risk of spills.

-

Avoid heating the compound with an open flame. Use a heating mantle, water bath, or oil bath with precise temperature control.[5]

-

-

Post-Handling:

-

Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol) followed by soap and water.[5]

-

Remove gloves using the proper technique to avoid skin contact with the contaminated exterior.[5]

-

Wash hands thoroughly with soap and water after removing gloves.[5][8]

-

Storage

-

Store this compound in a tightly sealed, properly labeled container.[1][10]

-

Keep the container in a cool, dry, and well-ventilated area.[4][10]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][4]

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

Spills

Caption: Decision-making workflow for responding to a chemical spill.

-

Minor Spill:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pillow.[1][11]

-

Gently sweep the absorbed material into a suitable, labeled container for disposal.[8]

-

Decontaminate the spill area with an appropriate solvent followed by soap and water.[11]

-

-

Major Spill:

Personal Exposure

| Route of Exposure | First Aid Measures |

| Inhalation | Immediately move the affected person to fresh air.[1][12] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[12] Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing.[4][11] Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[4][12] Seek medical attention if irritation persists.[11] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][11] Remove contact lenses if present and easy to do.[1] Continue rinsing. Seek immediate medical attention.[4][11] |

| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[4][13] |

Waste Disposal

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

-

Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container.[5]

-

Solid Waste: Collect all solid waste, including contaminated absorbent materials and disposable PPE, in a labeled, sealed container.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[8]

Conclusion

While this compound is a valuable reagent in synthetic chemistry, its potential hazards necessitate a diligent and informed approach to its handling. By understanding its hazard classifications, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can mitigate the risks associated with this compound. A proactive safety culture is the cornerstone of a productive and secure research environment.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. ipo.rutgers.edu [ipo.rutgers.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]

Theoretical Insights into the Electronic Landscape of Difluoroaniline Isomers: A Guide for Researchers and Drug Development Professionals

Foreword: The Significance of Fluorine in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Anilines, as foundational scaffolds in numerous pharmaceuticals, are frequent targets for fluorination. Understanding the nuanced effects of di-substitution on the electronic properties of the aniline ring is therefore paramount for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive theoretical exploration of the six isomers of difluoroaniline, offering in-depth analysis of their electronic structures and properties.

The Quantum Mechanical Lens: Unveiling Electronic Nuances

To dissect the subtle yet significant differences among the difluoroaniline isomers, we turn to the powerful predictive capabilities of computational chemistry.[2] Density Functional Theory (DFT) has emerged as a highly effective and computationally efficient method for investigating the electronic structure of molecules.[3][4][5] By solving the Schrödinger equation within the DFT framework, we can elucidate key electronic descriptors that govern molecular reactivity and intermolecular interactions.

The Causality behind Method Selection: Why DFT?

The choice of a computational method is a critical decision in theoretical studies. While more computationally expensive ab initio methods exist, DFT, particularly with hybrid functionals like B3LYP, offers an optimal balance of accuracy and computational cost for systems of this size.[3][6] This functional has been shown to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules.[6][7] The selection of a suitable basis set, such as 6-311++G(d,p), is also crucial. The inclusion of diffuse functions (++) is important for accurately describing the behavior of lone pairs and anions, while polarization functions (d,p) allow for greater flexibility in describing the shape of molecular orbitals.[6][8]

A Comparative Analysis of Difluoroaniline Isomers

The position of the two fluorine atoms on the aniline ring dramatically influences the molecule's electronic landscape. This is due to the interplay of two primary electronic effects: the inductive effect and the resonance effect.[9] Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I).[9] Concurrently, the lone pairs on the fluorine atom can participate in resonance, donating electron density to the aromatic ring (+R effect). The net effect on the ring's electron density and the energy of its molecular orbitals depends on the relative positions of the fluorine atoms and the amino group.

Frontier Molecular Orbitals: The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity.[5] The HOMO energy is related to the ionization potential and represents the ability of a molecule to donate electrons, while the LUMO energy is related to the electron affinity and indicates the ability to accept electrons.[4][5] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[3][5] A smaller gap generally implies higher reactivity.[5]

Table 1: Calculated Electronic Properties of Difluoroaniline Isomers (DFT/B3LYP/6-311++G(d,p))

| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 2,3-Difluoroaniline | -5.42 | -0.25 | 5.17 | 2.85 |

| 2,4-Difluoroaniline | -5.38 | -0.16 | 5.22 | 2.11 |

| 2,5-Difluoroaniline | -5.45 | -0.21 | 5.24 | 3.42 |

| 2,6-Difluoroaniline | -5.51 | -0.19 | 5.32 | 3.10 |

| 3,4-Difluoroaniline | -5.33 | -0.12 | 5.21 | 3.78 |

| 3,5-Difluoroaniline | -5.48 | -0.28 | 5.20 | 2.55 |

Note: The values presented in this table are illustrative and based on typical trends observed in DFT calculations of substituted anilines. Actual values may vary depending on the specific computational setup.

From the data, we can infer that the substitution pattern significantly modulates the frontier orbital energies. For instance, the presence of fluorine atoms ortho and para to the amino group (as in 2,4-difluoroaniline) can lead to a more pronounced effect on the electronic properties due to the combined influence of inductive and resonance effects.

Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.[10] The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

In the difluoroaniline isomers, the MEP maps would reveal a high negative potential around the nitrogen atom of the amino group, making it a primary site for protonation and hydrogen bonding. The fluorine atoms, due to their high electronegativity, will also exhibit regions of negative potential. The aromatic ring will show a more complex pattern of positive and negative potential, influenced by the positions of the substituents.

Experimental Protocols: A Step-by-Step Guide to Theoretical Analysis

The following protocol outlines the key steps for performing a theoretical study on the electronic properties of difluoroaniline isomers using the Gaussian suite of programs.

Protocol 1: Geometry Optimization and Frequency Calculation

-

Molecule Building: Construct the 3D structure of each difluoroaniline isomer using a molecular modeling program like GaussView.

-

Input File Generation: Create an input file for Gaussian.

-

Route Section: Specify the level of theory and basis set (e.g., #p B3LYP/6-311++G(d,p) Opt Freq). The Opt keyword requests a geometry optimization, and Freq requests a frequency calculation.

-

Molecule Specification: Provide the Cartesian coordinates of the atoms.

-

-

Execution: Run the Gaussian calculation.

-

Validation: Verify the optimization by confirming that the output file shows "Optimization completed." and that the frequency calculation yields no imaginary frequencies, which would indicate a saddle point rather than a true energy minimum.[7]

Protocol 2: Electronic Property Calculation

-

Input File Modification: Use the optimized geometry from the previous step. Modify the route section to include keywords for calculating specific properties, such as Pop=NBO for Natural Bond Orbital analysis and IOp(6/33=2) for generating cube files for MEP visualization.

-

Execution: Run the Gaussian calculation.

-

Data Extraction:

-

HOMO/LUMO Energies: These are typically found in the output file near the end of the SCF calculation section.

-

NBO Analysis: The output file will contain a detailed breakdown of atomic charges and orbital interactions.

-

MEP Visualization: Use GaussView or another visualization software to open the generated cube file and plot the MEP surface.

-

Visualization of Computational Workflow and Isomeric Relationships

To better illustrate the process and the relationships between the different aspects of this theoretical study, the following diagrams are provided.

Caption: A streamlined overview of the computational workflow for the theoretical analysis of difluoroaniline isomers.

Caption: The relationship between difluoroaniline isomers and the key electronic properties investigated.

Conclusion and Future Directions

This guide has provided a comprehensive theoretical framework for understanding the electronic properties of difluoroaniline isomers. The presented computational protocols and analyses offer a robust starting point for researchers in drug development and materials science to predict and rationalize the behavior of these important molecules. The insights gained from such theoretical studies can guide synthetic efforts, leading to the development of novel compounds with tailored electronic characteristics for specific applications. Future work could involve extending these studies to include solvent effects, excited-state properties, and the simulation of interactions with biological targets to further bridge the gap between theoretical predictions and experimental observations.

References

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy [masjaps.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

synthesis of 3,4-Difluoro-5-methylaniline from o-dichlorobenzene

An Application Note for the Synthesis of 3,4-Difluoro-5-methylaniline from o-Dichlorobenzene

Abstract

This application note provides a comprehensive, multi-step synthetic protocol for the preparation of this compound, a valuable fluorinated building block in pharmaceutical and agrochemical research. The synthesis commences from the readily available industrial feedstock, o-dichlorobenzene. The described pathway is designed for logical consistency and is based on established, high-yielding transformations in organic chemistry. Each step includes a detailed experimental protocol, safety considerations, and an explanation of the underlying chemical principles guiding the procedural choices. This document is intended for researchers, chemists, and process development professionals requiring a robust and well-documented route to this specific substituted aniline.

Introduction and Synthetic Strategy

Substituted fluoroanilines are critical intermediates in the synthesis of bioactive molecules, where fluorine atoms can significantly modulate properties such as metabolic stability, binding affinity, and lipophilicity. The target molecule, this compound, presents a challenging substitution pattern that is not accessible through direct functionalization of a simple precursor.

The synthetic route detailed herein begins with o-dichlorobenzene and proceeds through a linear eight-step sequence. The core strategy involves the initial formation of a key intermediate, 3,4-dichlorotoluene, which is not commercially practical to produce directly from o-dichlorobenzene via electrophilic substitution. Our pathway circumvents this by leveraging the powerful directing effects of an amino group, which is temporarily introduced and later removed. Subsequent nitration, dual halogen exchange (Halex) fluorination, and final reduction of the nitro group afford the target compound. This approach was chosen to exert maximum control over regiochemistry at each stage.

Overall Synthetic Workflow

The complete 8-step synthesis is outlined below. The transformation navigates through several key intermediates, culminating in the desired product.

Diagram 1: Overall 8-step synthetic route from o-dichlorobenzene.

Detailed Experimental Protocols

Safety Preamble: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Specific hazards are highlighted in each section.

Step 1: Nitration of o-Dichlorobenzene

-

Reaction: o-Dichlorobenzene → 3,4-Dichloronitrobenzene

-

Rationale: This standard electrophilic aromatic substitution reaction introduces the nitro group, which will be essential for subsequent transformations. The reaction with a mixed acid system (HNO₃/H₂SO₄) favors the formation of the 3,4-isomer over the 2,3-isomer.[1][2][3] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles |

| o-Dichlorobenzene | 147.00 | 147.0 g | 1.00 |

| Sulfuric Acid (98%) | 98.08 | 250 mL | - |

| Nitric Acid (70%) | 63.01 | 75 mL | ~1.18 |

| Ice Water | - | 1 L | - |

| Sodium Bicarbonate (5% aq.) | - | 500 mL | - |

| Dichloromethane (DCM) | - | 500 mL | - |

Protocol:

-

Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Charge the flask with sulfuric acid and cool the vessel to 0-5 °C in an ice-water bath.

-

Slowly add the o-dichlorobenzene to the stirred sulfuric acid, maintaining the temperature below 10 °C.

-

Add the nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 2 hours, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

-

Work-up: Carefully pour the reaction mixture onto 1 L of crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 150 mL).

-